4-Fluorobenzamidine

Beschreibung

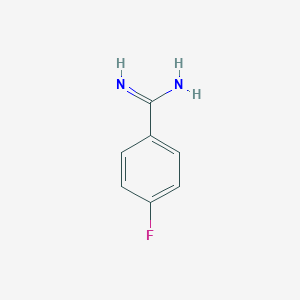

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluorobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTGTIZRQZOYAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401657 |

Source

|

| Record name | 4-Fluorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2339-59-5 |

Source

|

| Record name | 4-Fluorobenzamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2339-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorobenzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluorobenzamidine: A Core Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fluorobenzamidine Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and amidine functional groups into molecular scaffolds has proven to be a highly effective strategy for optimizing the pharmacological properties of drug candidates. 4-Fluorobenzamidine, also known as 4-fluorobenzimidamide, has emerged as a pivotal building block, offering a unique combination of physicochemical and biological attributes. Its hydrochloride salt is a commonly used form in synthesis and biological screening. This guide provides an in-depth exploration of 4-fluorobenzamidine, from its fundamental properties and synthesis to its application in the development of novel therapeutics, with a particular focus on its role as an enzyme inhibitor.

The value of 4-fluorobenzamidine lies in the synergistic interplay of its constituent parts. The fluorine atom, with its high electronegativity and small size, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of a molecule. The amidine group, a strong base that is protonated at physiological pH, is a key pharmacophore that can engage in crucial hydrogen bonding and electrostatic interactions with biological targets, often mimicking the guanidinium group of arginine. This makes 4-fluorobenzamidine a valuable starting point for the design of inhibitors for enzymes that process arginine, such as nitric oxide synthase (NOS).

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 4-fluorobenzamidine is essential for its effective application in research and development. The key properties of 4-fluorobenzamidine and its more commonly used hydrochloride salt are summarized in the table below.

| Property | 4-Fluorobenzamidine | 4-Fluorobenzamidine Hydrochloride |

| Synonyms | 4-Fluorobenzimidamide, p-Fluorobenzamidine | 4-Fluorobenzimidamide hydrochloride |

| CAS Number | 2339-59-5[1] | 456-14-4[2] |

| Molecular Formula | C₇H₇FN₂[1] | C₇H₈ClFN₂[2] |

| Molecular Weight | 138.14 g/mol [1] | 174.60 g/mol [2][3] |

| Appearance | White Solid[] | Solid[3] |

| Melting Point | Not widely reported | 213-215°C (for monohydrate)[] |

| Solubility | Not widely reported | Soluble in Methanol[] |

| pKa | Not experimentally reported | Not experimentally reported |

Synthesis of 4-Fluorobenzamidine Hydrochloride: The Pinner Reaction

The most common and efficient method for the synthesis of 4-fluorobenzamidine hydrochloride is the Pinner reaction. This reaction proceeds in two main stages: the formation of an imino ester hydrochloride (a Pinner salt) from 4-fluorobenzonitrile and an alcohol under acidic conditions, followed by aminolysis of the Pinner salt to yield the desired amidine hydrochloride.

Conceptual Workflow of the Pinner Synthesis

Caption: A conceptual workflow for the two-stage Pinner synthesis of 4-Fluorobenzamidine HCl.

Detailed Experimental Protocol (Representative)

The following is a representative, self-validating protocol for the synthesis of 4-fluorobenzamidine hydrochloride based on the principles of the Pinner reaction. Researchers should perform appropriate safety assessments and optimizations for their specific laboratory conditions.

Materials:

-

4-Fluorobenzonitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia (gas or solution in ethanol)

-

Round-bottom flask with a gas inlet tube and drying tube

-

Magnetic stirrer

-

Ice bath

Step-by-Step Methodology:

-

Pinner Salt Formation:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a calcium chloride drying tube, dissolve 4-fluorobenzonitrile (1.0 eq) in anhydrous ethanol (2.0-3.0 eq).

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored. Continue bubbling until the solution is saturated and a precipitate of the imino ester hydrochloride (Pinner salt) begins to form.

-

Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete reaction. The progress can be monitored by the disappearance of the nitrile peak in the IR spectrum.

-

The Pinner salt will precipitate as a white solid. Collect the solid by filtration under a dry atmosphere, wash with anhydrous diethyl ether to remove unreacted starting materials, and dry under vacuum.

-

-

Aminolysis to 4-Fluorobenzamidine Hydrochloride:

-

Suspend the dried ethyl 4-fluorobenzimidate hydrochloride in anhydrous ethanol in a clean, dry flask.

-

Cool the suspension in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in ethanol.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the ammonium chloride byproduct will precipitate. Remove the ammonium chloride by filtration.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-fluorobenzamidine hydrochloride.

-

The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Self-Validation and Causality:

-

Anhydrous Conditions: The use of anhydrous reagents and a dry atmosphere is critical. Water will hydrolyze the intermediate Pinner salt to the corresponding ester, significantly reducing the yield of the desired amidine.

-

Temperature Control: The initial reaction is performed at 0°C to control the exothermicity of the reaction between HCl and ethanol and to prevent degradation of the Pinner salt.

-

Stoichiometry: An excess of ethanol is used to drive the formation of the imino ester.

-

Purity of Starting Materials: The purity of the starting 4-fluorobenzonitrile is crucial for obtaining a high yield of the final product. 4-Fluorobenzonitrile can be synthesized from 4-chlorobenzonitrile via a fluorination reaction.[5]

Applications in Drug Discovery and Development

4-Fluorobenzamidine is a versatile building block in medicinal chemistry, primarily due to the favorable properties conferred by the fluorinated phenyl ring and the biologically active amidine group.

As an Inhibitor of Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes.[6] Overproduction of NO by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions and neurodegenerative diseases.[6] The amidine group of 4-fluorobenzamidine is a structural mimic of the guanidinium group of L-arginine, the natural substrate for NOS. This structural similarity allows benzamidine derivatives to act as competitive inhibitors of NOS.[7]

Mechanism of NOS Inhibition:

Caption: In vivo experimental workflow for assessing the antitumor activity of a 4-Fluorobenzamidine derivative.

Safety and Handling

4-Fluorobenzamidine and its hydrochloride salt are research chemicals and should be handled with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-fluorobenzamidine hydrochloride is classified with the following hazard statements:

-

H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2] The free base, 4-fluorobenzamidine, has similar and additional hazard statements, including being harmful if swallowed, in contact with skin, or if inhaled. [1] Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents. [3]

Conclusion

4-Fluorobenzamidine is a high-value chemical intermediate with significant applications in pharmaceutical research and drug discovery. Its unique structural features make it an ideal scaffold for the design of enzyme inhibitors and other biologically active molecules. A thorough understanding of its synthesis, physicochemical properties, and biological activities, as outlined in this guide, is crucial for unlocking its full potential in the development of the next generation of therapeutics. As research continues to uncover new applications for this versatile building block, its importance in medicinal chemistry is set to grow.

References

-

Research on the synthesis of 4-fluorobenzonitrile. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

- CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro. (n.d.). Google Patents.

- CN104098464A - Preparation method for 4-fluorobenzoyl chloride. (n.d.). Google Patents.

-

New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. (2022). Scientific Reports, 12(1), 15729. [Link]

- CN105523962A - Fluorobenzonitrile compound preparation method. (n.d.). Google Patents.

-

4-Fluorobenzamidine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Southan, C., et al. (2016). The IUPHAR/BPS Guide to PHARMACOLOGY in 2016: towards curated quantitative interactions between 1300 protein targets and 6000 ligands. Nucleic Acids Research, 44(D1), D1054–D1068. [Link]

-

4-Fluorobenzamidine Hydrochloride. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

4-Fluorobenzamide. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (2024). RSC Medicinal Chemistry, 15(1), 27-40. [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (2022). European Journal of Organic Chemistry, 2022(28), e202200358. [Link]

-

Inhibition of nitric oxide synthase as a potential therapeutic target. (1999). Journal of the Royal Society of Medicine, 92(3), 116-121. [Link]

-

Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (2023). ChemRxiv. [Link]

-

Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development. (2020). PLoS ONE, 15(10), e0240192. [Link]

-

Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. (1997). Biochemical and Biophysical Research Communications, 232(1), 88-90. [Link]

Sources

- 1. 4-Fluorobenzamidine | C7H7FN2 | CID 4295238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluorobenzamidine hydrochloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of nitric oxide synthase as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Fluorobenzamidine Scaffolds in Oncology

The following technical guide details the mechanism of action (MoA) of 4-Fluorobenzamidine (4-FBA) and its pharmacologically optimized derivatives (e.g., Bithiophene-fluorobenzamidine, BFB) in the context of cancer cell biology.

Mechanism of Action, Signaling Dynamics, and Experimental Validation

Executive Summary

4-Fluorobenzamidine (4-FBA) represents a privileged pharmacophore in medicinal chemistry, functioning primarily as a competitive inhibitor of trypsin-like serine proteases. In oncology, its utility is bifurcated into two distinct mechanistic domains:

-

Extracellular blockade: Direct inhibition of the Urokinase Plasminogen Activator (uPA) system, preventing Extracellular Matrix (ECM) degradation and metastatic invasion.

-

Intracellular modulation: Optimized derivatives (e.g., BFB) exhibit off-target or poly-pharmacological effects, specifically the downregulation of CDK1/HER2 and upregulation of p53/p21, driving G2/M arrest and apoptosis.

This guide analyzes these pathways and provides validated protocols for assessing their efficacy in drug development pipelines.

Pharmacological Profile & Chemical Logic

2.1 The Warhead: Benzamidine Specificity

The benzamidine moiety mimics the side chain of Arginine (Arg). This allows 4-FBA to anchor firmly into the S1 specificity pocket of serine proteases (uPA, Matriptase, Thrombin).

-

Binding Interaction: The amidine group forms a critical salt bridge with Asp189 at the bottom of the S1 pocket.

-

The Fluorine Advantage: The para-fluorine substitution on the benzene ring serves two roles:

-

Electronic: Modulates the pKa of the amidine group, optimizing binding affinity at physiological pH.

-

Metabolic: Blocks para-hydroxylation by cytochrome P450 enzymes, enhancing metabolic stability compared to unsubstituted benzamidine.

-

2.2 Dual-Action Mechanism

While the core 4-FBA molecule acts as a protease inhibitor (

| Feature | Core 4-Fluorobenzamidine | BFB Derivative |

| Primary Target | uPA / Trypsin (S1 Pocket) | uPA, CDK1, HER2 |

| Mechanism | Competitive Enzyme Inhibition | Multi-target Modulation |

| Cellular Outcome | Reduced Invasion/Migration | Apoptosis & Cell Cycle Arrest |

| Potency (IC50) | High |

Detailed Mechanism of Action

3.1 Pathway A: The Anti-Metastatic Cascade (uPA Inhibition)

High expression of uPA correlates with aggressive metastasis. 4-FBA blocks the catalytic activity of uPA bound to its receptor (uPAR).

Causality Chain:

-

Inhibition: 4-FBA occupies the uPA active site.

-

Plasminogen Blockade: Conversion of Plasminogen to Plasmin is halted.

-

MMP Suppression: Downstream activation of Matrix Metalloproteinases (MMP-2, MMP-9) is prevented.

-

ECM Preservation: The basement membrane remains intact; tumor cells cannot intravasate.

3.2 Pathway B: The Pro-Apoptotic Cascade (Intracellular)

Advanced 4-FBA derivatives penetrate the cell membrane to modulate kinase activity and gene expression.

-

Cell Cycle Arrest: Downregulation of CDK1 (Cyclin Dependent Kinase 1) halts the cell cycle at the G2/M phase.

-

Apoptotic Induction:

-

Intrinsic: Downregulation of Bcl-2 / Upregulation of p53.

-

Extrinsic: Upregulation of FasL and Caspase-8.[1]

-

3.3 Mechanistic Visualization

The following diagram illustrates the dual blockade of the uPA axis and the intracellular signaling modulation.

Figure 1: Dual mechanism of action showing extracellular uPA inhibition and intracellular CDK1/p53 modulation.

Experimental Validation Protocols

To validate the efficacy of 4-FBA or its derivatives, the following protocols are recommended. These are designed to be self-validating with built-in controls.

4.1 Protocol A: Chromogenic uPA Inhibition Assay (Kinetics)

Objective: Determine the inhibitory constant (

-

Reagents:

-

Human High Molecular Weight uPA (Sigma/Merck).

-

Chromogenic Substrate: S-2444 (Pyro-Glu-Gly-Arg-pNA).

-

Buffer: 50 mM Tris-HCl, pH 8.8, 0.01% Tween-80.

-

-

Workflow:

-

Preparation: Dilute uPA to 50 IU/mL in buffer. Prepare serial dilutions of 4-FBA (0.1

to 100 -

Incubation: Mix 20

enzyme + 20 -

Reaction Start: Add 20

of S-2444 substrate (final conc. -

Measurement: Monitor Absorbance at 405 nm every 30 seconds for 20 minutes (Kinetic Mode).

-

-

Data Analysis: Plot Initial Velocity (

) vs. [Inhibitor]. Fit to the competitive inhibition equation (Dixon Plot) to calculate -

Validation Check: The control (no inhibitor) must show linear absorbance increase (

).

4.2 Protocol B: Matrigel Invasion Assay (Functional)

Objective: Quantify the compound's ability to block cancer cell invasion through ECM.

-

Reagents:

-

Boyden Chambers (8

pore size). -

Matrigel (Corning, reduced growth factor).

-

Cell Line: MDA-MB-231 (High uPA expressors).

-

-

Workflow:

-

Coating: Coat upper chambers with 50

Matrigel (1 mg/mL). Polymerize at 37°C for 4 hrs. -

Seeding: Seed

cells in serum-free media containing 4-FBA (IC50 concentration) into the upper chamber. -

Chemoattractant: Add media + 10% FBS to the lower chamber.

-

Incubation: 24 hours at 37°C / 5% CO2.

-

Staining: Wipe non-invading cells from the top. Fix and stain invading cells (bottom) with Crystal Violet.

-

-

Quantification: Count cells in 5 random fields per well.

-

Validation Check: Include a "No Matrigel" migration control to distinguish between invasion blockade and simple migration blockade.

Therapeutic Implications

The 4-Fluorobenzamidine scaffold offers a versatile platform for drug development:

-

Combination Therapy: Due to its distinct mechanism (protease inhibition), it synergizes well with cytotoxic agents (e.g., Cisplatin, Tamoxifen), preventing the "escape" of metastatic cells during primary tumor debulking.

-

Bioavailability: The fluorine substitution improves lipophilicity, potentially enhancing oral bioavailability compared to charged amidine precursors.

-

Safety Profile: Unlike broad-spectrum protease inhibitors, specific derivatives (like BFB) have shown reduced hepatotoxicity in in vivo models (e.g., DMH-induced colorectal cancer rats).

References

-

New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Investigational New Drugs. (2022).

-

The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine-Induced Colorectal Cancer in Rats. Anti-Cancer Agents in Medicinal Chemistry. (2021).

-

4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors. Bioorganic & Medicinal Chemistry Letters. (2002).[2]

-

Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles. Journal of Hematology & Oncology. (2022).

-

Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. RSC Advances. (2020).

Sources

An In-depth Technical Guide to the Biological Activity of 4-Fluorobenzamidine Derivatives

Introduction

1.1 The 4-Fluorobenzamidine Scaffold: An Overview of its Chemical Properties and Therapeutic Potential

The 4-fluorobenzamidine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry and drug discovery. Its core structure, featuring a benzamidine group substituted with a fluorine atom at the para position, provides a unique combination of electronic and steric properties. The benzamidine moiety is a well-known mimic of arginine and lysine, enabling it to interact with the active sites of various enzymes, particularly serine proteases. The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of the molecule. These characteristics make 4-fluorobenzamidine derivatives promising candidates for the development of novel therapeutics targeting a range of diseases.

1.2 Rationale for Investigation: Why 4-Fluorobenzamidine Derivatives are a Focus in Drug Discovery

The therapeutic potential of 4-fluorobenzamidine derivatives stems from their ability to selectively interact with key biological targets. Researchers and drug development professionals are increasingly drawn to this class of compounds due to their demonstrated efficacy in preclinical models of cancer, inflammation, and thrombosis. The core directive of this guide is to provide an in-depth technical overview of the biological activities of these derivatives, elucidating their mechanisms of action and providing practical, field-proven experimental protocols to assess their therapeutic utility.

Key Biological Activities and Mechanisms of Action

Antitumor Activity

Certain 4-fluorobenzamidine derivatives have emerged as potent antitumor agents, with a notable example being a novel Bithiophene-Fluorobenzamidine (BFB) compound.[1][2] This derivative has demonstrated significant efficacy against colorectal and breast cancer models.[1][3]

2.1.1 Induction of Apoptosis in Cancer Cells

A primary mechanism underlying the antitumor effect of the BFB derivative is the induction of programmed cell death, or apoptosis. In human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, this compound has been shown to trigger both the extrinsic and intrinsic apoptotic pathways.[1][3] Treatment with the BFB derivative leads to a significant increase in the population of apoptotic cells.[3]

2.1.2 Modulation of Key Signaling Pathways

The pro-apoptotic activity of the Bithiophene-Fluorobenzamidine derivative is mediated through the modulation of several key signaling molecules. In colorectal cancer models, it upregulates the expression of FasL, TRAIL, p53, and caspase-8, which are crucial components of the extrinsic apoptotic pathway.[2] Concurrently, it downregulates the anti-apoptotic proteins Bcl-2 and survivin, promoting the intrinsic apoptotic cascade.[2] In breast cancer models, this derivative has been observed to down-regulate the expression of Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal growth factor Receptor 2 (HER2), while upregulating the tumor suppressor p53 and the cell cycle inhibitor p21.[3]

Caption: Mechanism of COX Inhibition by 4-Fluorobenzamide Derivatives.

Anticoagulant Activity

The benzamidine scaffold is a well-established inhibitor of serine proteases, a class of enzymes that play a critical role in the blood coagulation cascade. [4][5]This inhibitory activity makes benzamidine derivatives, including those with a 4-fluoro substitution, attractive candidates for the development of novel anticoagulants. [6] 2.3.1 Inhibition of Serine Proteases: Factor Xa and Thrombin

Key serine proteases in the coagulation cascade that are targeted by benzamidine derivatives include Factor Xa and thrombin. [5][7]By inhibiting these enzymes, 4-fluorobenzamidine derivatives can effectively block the amplification of the clotting signal and the final conversion of fibrinogen to fibrin, thereby preventing thrombus formation. [7]

Caption: Role of 4-Fluorobenzamidine Derivatives in the Coagulation Cascade.

Experimental Protocols for Assessing Biological Activity

In Vitro Assays

3.1.1 Serine Protease Inhibition Assay

-

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific serine protease (e.g., trypsin, thrombin, Factor Xa). The assay utilizes a chromogenic or fluorogenic substrate that is cleaved by the active enzyme to produce a detectable signal. The reduction in signal in the presence of the test compound is proportional to its inhibitory activity. [8][9]

-

Detailed Step-by-Step Protocol: [8][9] 1. Reagent Preparation:

- Prepare a stock solution of the 4-fluorobenzamidine derivative in a suitable solvent (e.g., DMSO).

- Prepare a working solution of the target serine protease in an appropriate assay buffer.

- Prepare a working solution of the corresponding fluorogenic substrate in the assay buffer.

- Assay Procedure (96-well plate format):

- Add a small volume of the test compound at various concentrations to the wells of a microtiter plate. Include a vehicle control (solvent only) and a positive control inhibitor.

- Add the serine protease solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

- Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

- Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex 360 nm, λem 480 nm).

- Data Analysis:

- Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

- Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagent_prep [label="Prepare Reagents\n(Inhibitor, Enzyme, Substrate)"];

plate_setup [label="Add Inhibitor & Enzyme\nto 96-well plate"];

incubation [label="Incubate at 37°C"];

add_substrate [label="Add Fluorogenic Substrate"];

read_plate [label="Measure Fluorescence\n(Plate Reader)"];

data_analysis [label="Calculate % Inhibition\n& IC50"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> reagent_prep;

reagent_prep -> plate_setup;

plate_setup -> incubation;

incubation -> add_substrate;

add_substrate -> read_plate;

read_plate -> data_analysis;

data_analysis -> end;

}

Caption: Workflow for Serine Protease Inhibition Assay.

3.1.2 Cell Viability (MTT) Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [10][11]In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. [12]The amount of formazan produced is proportional to the number of viable cells. [12]

-

Detailed Step-by-Step Protocol: [12][13][14] 1. Cell Seeding:

- Plate the desired cancer cell line (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

- Compound Treatment:

- Treat the cells with various concentrations of the 4-fluorobenzamidine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

- MTT Incubation:

- Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.

- Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

- Formazan Solubilization:

- Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

- Absorbance Measurement:

- Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

- Data Analysis:

- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

- Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

seed_cells [label="Seed Cells in\n96-well Plate"];

treat_cells [label="Treat with Compound"];

add_mtt [label="Add MTT Reagent"];

incubate_mtt [label="Incubate at 37°C"];

solubilize [label="Solubilize Formazan"];

read_absorbance [label="Measure Absorbance\n(570 nm)"];

analyze_data [label="Calculate % Viability\n& IC50"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_cells;

seed_cells -> treat_cells;

treat_cells -> add_mtt;

add_mtt -> incubate_mtt;

incubate_mtt -> solubilize;

solubilize -> read_absorbance;

read_absorbance -> analyze_data;

analyze_data -> end;

}

Caption: MTT Assay Workflow.

In Vivo Assays

3.2.1 Xenograft Tumor Model for Antitumor Activity

-

Principle: This assay evaluates the in vivo antitumor efficacy of a test compound in an animal model. [15]Human cancer cells are implanted into immunocompromised mice (e.g., nude mice), where they form tumors. [15]The effect of the test compound on tumor growth is then monitored over time. [16]

-

Detailed Step-by-Step Protocol: [2][15] 1. Cell Preparation and Implantation:

- Harvest a sufficient number of human cancer cells (e.g., HCT-116) and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor take.

- Subcutaneously inject the cell suspension into the flank of each immunocompromised mouse.

- Tumor Growth and Treatment Initiation:

- Monitor the mice regularly for tumor formation.

- Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

- Administer the 4-fluorobenzamidine derivative to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

- Tumor Measurement and Monitoring:

- Measure the tumor dimensions (length and width) with calipers at regular intervals.

- Calculate the tumor volume using the formula: (Length x Width²) / 2.

- Monitor the body weight and overall health of the mice throughout the study.

- Study Termination and Analysis:

- At the end of the study, euthanize the mice and excise the tumors.

- Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).

- Data Analysis:

- Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the compound.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

implant_cells [label="Implant Cancer Cells\ninto Mice"];

tumor_growth [label="Monitor Tumor Growth"];

randomize [label="Randomize Mice into\nTreatment & Control Groups"];

treat_mice [label="Administer Compound\nor Vehicle"];

measure_tumors [label="Measure Tumor Volume\n& Body Weight"];

terminate [label="Terminate Study & \nExcise Tumors"];

analyze [label="Analyze Tumor Weight\n& Biomarkers"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> implant_cells;

implant_cells -> tumor_growth;

tumor_growth -> randomize;

randomize -> treat_mice;

treat_mice -> measure_tumors;

measure_tumors -> treat_mice [label="Repeat Treatment"];

measure_tumors -> terminate;

terminate -> analyze;

analyze -> end;

}

Caption: In Vivo Tumorigenicity Assay Workflow.

Quantitative Data Summary

Table of Antitumor Activity of Selected 4-Fluorobenzamidine Derivatives

| Compound | Cell Line | IC50 | Reference |

| Bithiophene-Fluorobenzamidine (BFB) | HCT-116 (Colon Cancer) | ~0.3 µg/mL | [2] |

| Bithiophene-Fluorobenzamidine (BFB) | Panel of 60 Cancer Cell Lines (NCI) | Median Growth Inhibition at 0.63 µM | [3] |

Table of Anti-inflammatory Activity of Selected 4-Fluorobenzamide Derivatives

| Compound | In Vivo Edema Inhibition (%) | In Vivo Analgesic Activity (% Writhing Protection) | COX-2 Selectivity Index | Reference |

| 4-chlorophenyl derivative (4b) | 92.36 | 100 | 5.75 | [1] |

| Indomethacin (Standard) | 65.64 | 74.06 | 0.27 | [1] |

| Celecoxib (Standard) | Not Reported | Not Reported | 4.55 | [1] |

Table of Anticoagulant Activity of Selected Benzamidine Derivatives

| Compound Class | Target Enzyme | General Finding | Reference |

| Substituted Benzamidines | Trypsin, Thrombin, Plasmin, C1s | Inhibition constants correlated with physicochemical properties of substituents. | [4] |

| Benzamidine Derivatives | Factor Xa | Potent inhibitors useful as anticoagulants. | [5][7] |

Discussion and Future Perspectives

5.1 Structure-Activity Relationships (SAR) Insights

The biological activity of 4-fluorobenzamidine derivatives is highly dependent on the nature of the substituents attached to the core scaffold. For instance, the potent antitumor activity of the BFB derivative highlights the importance of the bithiophene moiety in its mechanism of action. In the case of anti-inflammatory 4-fluorobenzamide derivatives, the substitution on the quinazolinone ring significantly influences their COX inhibitory activity and selectivity. [1]Further exploration of the structure-activity relationships is crucial for the rational design of more potent and selective compounds.

5.2 Challenges and Opportunities in the Development of 4-Fluorobenzamidine-Based Therapeutics

While 4-fluorobenzamidine derivatives show great promise, several challenges need to be addressed in their development as therapeutic agents. These include optimizing their pharmacokinetic properties, minimizing off-target effects, and ensuring a favorable safety profile. However, the versatility of the 4-fluorobenzamidine scaffold presents numerous opportunities for the development of novel drugs for a wide range of diseases, from cancer and inflammation to cardiovascular disorders.

5.3 Future Research Directions

Future research in this area should focus on several key aspects. The synthesis and screening of new libraries of 4-fluorobenzamidine derivatives will be essential to identify compounds with improved efficacy and selectivity. In-depth mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways involved in their biological activities. Furthermore, advanced preclinical and clinical studies will be required to translate the promising in vitro and in vivo findings into effective therapies for patients.

References

-

A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

Design and Synthesis of Novel 4-Fluorobenzamide-based Derivatives as Promising Anti-inflammatory and Analgesic Agents with an Enhanced Gastric Tolerability and COX-inhibitory Activity - ResearchGate. (2025, August 15). Retrieved January 30, 2026, from [Link]

-

New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC - PubMed Central. (2022, September 15). Retrieved January 30, 2026, from [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - MDPI. (2023, June 20). Retrieved January 30, 2026, from [Link]

-

Novel inhibitors and activity-based probes targeting serine proteases - Frontiers. (2022, September 27). Retrieved January 30, 2026, from [Link]

-

The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

-

Inhibition of four human serine proteases by substituted benzamidines - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

- ES2208737T3 - DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS. - Google Patents. (n.d.).

-

Table 4 . Experimental conditions for serine protease inhibition assays. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Tumorigenicity Assay in Nude Mice - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

In Vivo Tumorigenicity & Oncogenicity Studies - ViruSure - Cell lines. (n.d.). Retrieved January 30, 2026, from [Link]

-

Anticoagulant activity of dextran derivatives - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

-

Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

-

Novel inhibitors and activity-based probes targeting serine proteases - PMC - NIH. (2022, September 28). Retrieved January 30, 2026, from [Link]

- AU707323B2 - Benzamidine derivatives and their use as anti-coagulants - Google Patents. (n.d.).

-

Protease Inhibitors 101: Best Practices for Use in the Lab - Bitesize Bio. (n.d.). Retrieved January 30, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 30, 2026, from [Link]

-

Tumorigenicity Tests for the Quality & Safety Assessment of Cell-Based Therapeutic Products - National Institute of Health Sciences. (2015, February 19). Retrieved January 30, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - MDPI. (2022, February 7). Retrieved January 30, 2026, from [Link]

-

Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

-

Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). Retrieved January 30, 2026, from [Link]

-

Immobilization of an anticoagulant benzamidine derivative: effect of spacer arms and carrier hydrophobicity on thrombin binding - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

-

Mechanism of Breast Cancer Preventive Action of Pomegranate: Disruption of Estrogen Receptor and Wnt/β-Catenin Signaling Pathways - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

-

Tumorigenicity Testing - Creative Diagnostics. (n.d.). Retrieved January 30, 2026, from [Link]

-

The Complete Guide for Protease Inhibition. (n.d.). Retrieved January 30, 2026, from [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - NIH. (2021, April 2). Retrieved January 30, 2026, from [Link]

-

In vivo Tumorigenicity Testing to Evaluate Your Therapeutics' Safety - InnoSer. (2024, February 21). Retrieved January 30, 2026, from [Link]

-

Agents for Chemoprevention and Their Mechanism of Action - Holland-Frei Cancer Medicine - NCBI. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of four human serine proteases by substituted benzamidines [pubmed.ncbi.nlm.nih.gov]

- 5. ES2208737T3 - DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS. - Google Patents [patents.google.com]

- 6. Immobilization of an anticoagulant benzamidine derivative: effect of spacer arms and carrier hydrophobicity on thrombin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AU707323B2 - Benzamidine derivatives and their use as anti-coagulants - Google Patents [patents.google.com]

- 8. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 9. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. virusure.com [virusure.com]

Technical Deep Dive: 4-Fluorobenzamidine in Protease Inhibition & Structural Biology

Topic: 4-Fluorobenzamidine as a Serine Protease Inhibitor Content Type: Technical Deep Dive & Experimental Guide Audience: Senior Scientists, Structural Biologists, and Medicinal Chemists

Mechanistic Foundation: The "Spy" in the S1 Pocket

4-Fluorobenzamidine (4-FBA) is more than a simple competitive inhibitor; it is a dual-purpose molecular tool. While it functions pharmacologically as a reversible serine protease inhibitor (targeting Trypsin, Thrombin, and Urokinase), its primary utility in modern drug discovery lies in its role as a 19F NMR reporter ligand .

Binding Thermodynamics & Structural Logic

Like its parent compound benzamidine, 4-FBA binds exclusively to the S1 specificity pocket of trypsin-like serine proteases.

-

The Anchor: The amidine group (

) is protonated at physiological pH (pKa -

The Interaction: It forms a critical bidentate salt bridge with the carboxylate of Asp189 (in Trypsin numbering) located at the bottom of the S1 pocket.

-

The Fluorine Modification: The addition of a fluorine atom at the para position (C4) introduces a strong electron-withdrawing group.

-

Effect on pKa: It slightly lowers the pKa of the amidine group compared to unsubstituted benzamidine, subtly modulating the electrostatic interaction energy.

-

Effect on Lipophilicity: It increases lipophilicity, potentially displacing conserved water molecules in the hydrophobic regions of the S1 pocket.

-

Diagram: Competitive Inhibition Mechanism

The following diagram illustrates the competitive displacement mechanism fundamental to 4-FBA's activity.

Figure 1: Competitive inhibition logic. 4-FBA competes with the substrate for the active site. High concentrations of 4-FBA drive the equilibrium toward the inactive EI complex.

Comparative Profiling: 4-FBA vs. Standard Inhibitors

In protein purification and crystallography, choosing the right inhibitor is a balance between affinity, reversibility, and detectability.

Table 1: Comparative Inhibitor Profile

| Feature | 4-Fluorobenzamidine | Benzamidine | PMSF | Leupeptin |

| Inhibition Type | Reversible, Competitive | Reversible, Competitive | Irreversible (Covalent) | Reversible, Competitive |

| Target Specificity | Trypsin, Thrombin, Xa | Trypsin, Thrombin, Xa | Broad Serine Proteases | Serine/Cysteine Proteases |

| Binding Affinity ( | 18 | N/A (Covalent | ||

| Primary Utility | Fragment Screening (NMR) , Crystallography | Purification (Elution) | Lysis buffer additive | Cell culture, assays |

| Stability (pH) | Stable (Acidic/Neutral) | Stable | Unstable > pH 7.5 | Stable |

| Safety Note | Irritant | Irritant | Toxic/Neurotoxic | Low Toxicity |

Expert Insight: While Leupeptin is a tighter binder (

Application: 19F NMR Fragment Screening (The "Spy" Assay)

This is the most sophisticated application of 4-FBA. In Fragment-Based Drug Discovery (FBDD), 4-FBA serves as a Spy Molecule (Reporter Ligand) to detect the binding of other, non-fluorinated fragments to the ATP or S1 pockets.

The Principle

-

Signal A: Free 4-FBA in solution gives a sharp, distinct 19F NMR signal.

-

Signal B: When 4-FBA binds to the protein (Trypsin), the signal broadens significantly (line broadening) and shifts (Chemical Shift Perturbation) due to the slow tumbling of the large protein complex.

-

Competition: If a library fragment binds to the same pocket, it displaces 4-FBA. The 4-FBA returns to its "free" state, and the sharp NMR signal reappears.

Workflow Diagram

Figure 2: 19F NMR "Spy" Assay Workflow. The sharpening of the fluorine signal indicates a successful "hit" from the fragment library.

Experimental Protocols

Protocol A: Synthesis of 4-Fluorobenzamidine Hydrochloride

Rationale: Commercial supplies can be expensive or degraded. The Pinner reaction is the standard for high-purity amidine synthesis.

Materials: 4-Fluorobenzonitrile, Anhydrous Ethanol, Dry HCl gas (or Acetyl Chloride/Ethanol), Anhydrous Ether, Ammonia (gas or methanolic).

-

Imidate Formation (Pinner Step 1):

-

Dissolve 4-fluorobenzonitrile (10 mmol) in anhydrous ethanol (1.1 eq).

-

Cool to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution until saturation (approx. 30 mins) OR add Acetyl Chloride dropwise to the ethanol solution (generates HCl in situ).

-

Seal and stir at 4°C for 24–48 hours. The imidate ester hydrochloride will precipitate.[1]

-

QC Point: Precipitate must be white. Yellowing indicates hydrolysis.

-

-

Amidine Formation (Pinner Step 2):

-

Filter the imidate salt and wash with anhydrous ether.

-

Resuspend in anhydrous ethanol.

-

Treat with excess ammonia (7N in methanol) at 0°C.

-

Stir at Room Temperature (RT) for 24 hours.

-

-

Purification:

-

Evaporate solvent. Recrystallize the solid from Ethanol/Ether.

-

Validation: Verify structure via 1H NMR (D2O) and 19F NMR.

-

Protocol B: Determination of (Spectrophotometric Assay)

Rationale: To validate the inhibitor potency against your specific protease batch.

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2.

-

Enzyme: Bovine Trypsin (stock 1 mg/mL in 1 mM HCl).

-

Substrate: BAPNA (N-Benzoyl-DL-arginine-4-nitroanilide).

-

Inhibitor: 4-FBA (prepare serial dilutions: 0, 10, 20, 40, 80

M).

Procedure:

-

Baseline: Set spectrophotometer to 410 nm (detects p-nitroaniline release). Temperature: 25°C.

-

Reaction Mix: In a cuvette, add Buffer (to final vol 1 mL), Trypsin (final 50 nM), and 4-FBA (variable conc). Incubate 5 mins to reach equilibrium (

). -

Initiation: Add BAPNA (final 1 mM). Mix immediately.

-

Measurement: Record

for the linear portion (first 2-3 mins). -

Analysis:

-

Plot

vs. -

The intersection of lines from different substrate concentrations yields

. -

Expected Result: For competitive inhibition, lines intersect above the x-axis.

-

References & Authority

-

Mechanism & Crystallography:

-

Source: RCSB Protein Data Bank. "Structure of Trypsin-Benzamidine Complex (3PTB)."

-

URL:[Link]

-

Relevance: Defines the structural basis (Asp189 salt bridge) for all benzamidine derivatives.

-

-

19F NMR Screening Methodology:

-

Source: Buchholz, C. R., & Pomerantz, W. C. K. (2021).[2] "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery."[2][3][4] RSC Chemical Biology.[3]

-

URL:[Link]

-

Relevance: Authoritative review on using fluorinated ligands like 4-FBA as reporter molecules.

-

-

Synthesis (Pinner Reaction):

-

Source: Vogel's Textbook of Practical Organic Chemistry.

-

Context: Standard reference for the conversion of nitriles to amidines via imidates.

-

-

Kinetic Constants (Benzamidine Reference):

-

Source: Mares-Guia, M., & Shaw, E. (1965). "Active Center of Trypsin: The Binding of Amidines and Guanidines." Journal of Biological Chemistry.

-

URL:[Link]

-

Relevance: Establishes the foundational Ki values for benzamidine derivatives.

-

Sources

- 1. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of Bithiophene-Fluorobenzamidine: A Technical Guide for Preclinical Investigation

Foreword: The Quest for Novel Anticancer Therapeutics

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Small molecule inhibitors have emerged as a cornerstone of modern cancer therapy, offering the promise of targeted intervention in dysregulated cellular pathways. Within this paradigm, fluorinated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability. This guide focuses on a promising fluorinated derivative, Bithiophene-Fluorobenzamidine (BFB), a compound that has demonstrated significant antitumor properties in preclinical studies. While structurally related to 4-Fluorobenzamidine, it is the bithiophene moiety that appears to confer potent anticancer activity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to the preclinical evaluation of novel anticancer compounds like BFB.

Bithiophene-Fluorobenzamidine (BFB): A Profile of a Promising Anticancer Agent

Bithiophene-Fluorobenzamidine is a synthetic organic compound that has shown considerable promise in preclinical cancer models, including colorectal and breast cancer. Its chemical structure, featuring a fluorobenzamidine head and a bithiophene tail, is believed to be crucial for its biological activity.

Chemical Properties of the Core Structure (4-Fluorobenzamidine):

| Property | Value | Source |

| Molecular Formula | C7H7FN2 | PubChem |

| Molecular Weight | 138.14 g/mol | PubChem |

| Appearance | Solid | N/A |

| IUPAC Name | 4-fluorobenzenecarboximidamide | PubChem |

Note: Detailed physicochemical properties of the Bithiophene-Fluorobenzamidine derivative are proprietary to the synthesizing laboratories but are under investigation for publication.

The synthesis of BFB involves a multi-step process, typically starting from 4-fluorobenzonitrile, which is converted to 4-fluorobenzamidine and subsequently coupled with a bithiophene derivative. The precise synthetic route can be adapted from established methods for the synthesis of similar bi-aryl compounds.[1]

Unraveling the Mechanism of Action: BFB's Assault on Cancer Cells

Preclinical evidence strongly suggests that BFB exerts its antitumor effects primarily through the induction of apoptosis, or programmed cell death, and the inhibition of metastatic processes. The proposed mechanism involves a multi-pronged attack on key cancer-related signaling pathways.

Induction of Apoptosis: A Two-Pronged Approach

BFB appears to trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

-

Extrinsic Pathway Activation: BFB has been shown to upregulate the expression of key components of the extrinsic pathway, including Fas ligand (FasL) and TNF-related apoptosis-inducing ligand (TRAIL).[2] This leads to the activation of caspase-8, a critical initiator caspase in this pathway.[2]

-

Intrinsic Pathway Engagement: The compound also modulates the intrinsic pathway by downregulating the anti-apoptotic proteins Bcl-2 and survivin.[2] This disruption of the mitochondrial outer membrane potential leads to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.

-

The Central Role of p53: BFB treatment leads to an upregulation of the tumor suppressor protein p53.[2] Activated p53 can transcriptionally activate pro-apoptotic genes, further amplifying the apoptotic signal.

Inhibition of Cell Proliferation and Metastasis

Beyond inducing apoptosis, BFB also exhibits cytostatic and anti-metastatic properties.

-

Cell Cycle Arrest: BFB has been observed to induce cell cycle arrest, a critical mechanism for halting uncontrolled cancer cell proliferation. This is associated with the upregulation of the cyclin-dependent kinase inhibitor p21.

-

Suppression of Pro-Survival Signaling: The Akt signaling pathway, a crucial mediator of cell survival and proliferation, is suppressed by BFB treatment.[3]

-

Inhibition of Cell Migration: In vitro studies have demonstrated that BFB can inhibit the migration of cancer cells, a key step in the metastatic cascade.

Preclinical Evaluation Workflow: A Step-by-Step Guide

A rigorous and systematic preclinical evaluation is paramount to validating the therapeutic potential of BFB. The following sections provide detailed, field-proven protocols for the in vitro and in vivo assessment of its antitumor properties.

In Vitro Efficacy Assessment

The initial phase of evaluation focuses on characterizing the effects of BFB on cancer cell lines in a controlled laboratory setting.

-

Colorectal Cancer: HCT-116 (human colorectal carcinoma)[2]

-

Breast Cancer: MCF-7 (human breast adenocarcinoma)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed HCT-116 or MCF-7 cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of BFB in culture medium. Remove the existing medium from the wells and add 100 µL of the BFB dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin). Incubate for 24, 48, or 72 hours.[3]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5] Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of BFB that inhibits 50% of cell growth).

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with BFB at its IC50 concentration for 24-48 hours. Include untreated and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic detachment method (e.g., EDTA-based dissociation buffer) to maintain cell membrane integrity.[6] Centrifuge the cell suspension at 300 x g for 5 minutes.[6]

-

Washing: Wash the cells twice with ice-cold PBS.[7]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).[6]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[6]

This assay assesses the ability of a compound to inhibit cell migration.

Protocol:

-

Monolayer Formation: Seed MCF-7 cells in a 24-well plate and grow to confluency.[8]

-

Creating the "Wound": Use a sterile p200 pipette tip to create a linear scratch in the cell monolayer.[9]

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing BFB at the desired concentration.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using an inverted microscope.[10]

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the pathways modulated by BFB.

Protocol:

-

Protein Extraction: Treat cells with BFB and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, cleaved caspase-8, Akt, p-Akt) overnight at 4°C.[2][11][12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Validation: The DMH-Induced Colorectal Cancer Model

Animal models are indispensable for evaluating the systemic efficacy and potential toxicity of a drug candidate. The 1,2-dimethylhydrazine (DMH)-induced colorectal cancer model in rats is a well-established and clinically relevant model.[13]

Experimental Design

-

Animals: Male Wistar rats (150-200 g).

-

Groups:

-

Control (vehicle only)

-

DMH only

-

DMH + BFB

-

DMH + Cisplatin (positive control)[2]

-

BFB only (to assess toxicity)

-

DMH Induction Protocol

-

DMH Preparation: Dissolve DMH dihydrochloride in 1 mM EDTA solution and adjust the pH to 6.5 with NaOH.[14] Prepare fresh before each injection.

-

Administration: Administer DMH subcutaneously at a dose of 20 mg/kg body weight once a week for 9-15 weeks.[2][15]

BFB and Control Drug Administration

-

BFB: Administer BFB intraperitoneally (i.p.) at a dose of 2.5 mg/kg, three times a week, for the duration of the study.[2]

-

Cisplatin: Administer cisplatin i.p. at a dose of 2.5 mg/kg, in five doses over the course of the study.[2]

Endpoint Analysis

-

Tumor Assessment: At the end of the study, sacrifice the animals and carefully dissect the colons. Count the number of tumors (multiplicity) and measure their size. Calculate the tumor incidence (% of animals with tumors).

-

Histopathology: Fix colon tissues in 10% neutral buffered formalin for histopathological examination to assess the degree of dysplasia and adenocarcinoma.

-

Toxicity Evaluation: Monitor animal body weight throughout the study. At the endpoint, collect blood for serum biochemistry to assess liver (ALT, AST) and kidney (creatinine, BUN) function.

Visualizing the Pathways and Workflows

Proposed Signaling Pathway of BFB-Induced Apoptosis

Caption: Proposed mechanism of BFB-induced apoptosis.

Experimental Workflow for Preclinical Evaluation of BFB

Sources

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bio-protocol.org [bio-protocol.org]

- 5. texaschildrens.org [texaschildrens.org]

- 6. bosterbio.com [bosterbio.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. ibidi.com [ibidi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. clinmedjournals.org [clinmedjournals.org]

- 14. journal.waocp.org [journal.waocp.org]

- 15. karger.com [karger.com]

4-Fluorobenzamidine Hydrochloride: A Technical Guide for Serine Protease Inhibition

Introduction: The Strategic Role of 4-Fluorobenzamidine in Protease Research

In the landscape of modern drug discovery and biochemical research, the precise modulation of enzyme activity is a cornerstone of therapeutic intervention and mechanistic investigation. Among the most critical enzyme families are the serine proteases, which play pivotal roles in physiological processes ranging from blood coagulation and digestion to immune responses and cellular signaling. Consequently, the dysregulation of serine protease activity is implicated in a multitude of pathologies, including thrombosis, inflammation, and cancer.

4-Fluorobenzamidine hydrochloride is a small molecule inhibitor that has emerged as a valuable tool for researchers targeting serine proteases. As a member of the benzamidine class of compounds, it acts as a competitive inhibitor, mimicking the basic amino acid side chains of arginine and lysine, which are the natural substrates for many trypsin-like serine proteases. The strategic placement of a fluorine atom on the benzene ring can enhance the compound's physicochemical properties, such as hydrophobicity and metabolic stability, potentially improving its efficacy and oral bioavailability in therapeutic applications.[1]

This technical guide provides an in-depth exploration of the properties, mechanism of action, and applications of 4-Fluorobenzamidine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to effectively utilize this compound in their experimental workflows.

Physicochemical Properties of 4-Fluorobenzamidine Hydrochloride

A thorough understanding of the physicochemical properties of a research compound is fundamental to its effective application, from stock solution preparation to interpretation of experimental results. The key properties of 4-Fluorobenzamidine hydrochloride are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-fluorobenzenecarboximidamide;hydrochloride | |

| Synonyms | 4-Fluorobenzamidine HCl, 4-Fluorobenzimidamide hydrochloride | |

| CAS Number | 456-14-4 | |

| Molecular Formula | C₇H₈ClFN₂ | |

| Molecular Weight | 174.60 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 213-215 °C (for the monohydrate, expected to be similar for hydrochloride) | |

| Solubility | Soluble in methanol | |

| Storage Conditions | Store at -20°C or in a dry, sealed container at room temperature. |

Mechanism of Action: Competitive Inhibition of Serine Proteases

4-Fluorobenzamidine hydrochloride functions as a competitive inhibitor of trypsin-like serine proteases. The mechanism of action is rooted in its structural similarity to the side chains of arginine and lysine, the canonical substrates for these enzymes.

The catalytic activity of serine proteases is dependent on a highly conserved triad of amino acid residues in the active site: serine (Ser), histidine (His), and aspartate (Asp). The specificity of trypsin-like proteases for basic residues is determined by the S1 pocket, a deep, negatively charged cleft at the base of which resides an aspartate residue (Asp189 in trypsin).

The positively charged amidinium group of 4-Fluorobenzamidine is drawn to the negatively charged environment of the S1 pocket, where it forms a salt bridge with the carboxylate side chain of the key aspartate residue. This interaction effectively blocks the entry of the natural substrate into the active site, thereby preventing catalysis. The fluorinated benzene ring of the inhibitor engages in hydrophobic interactions with the surrounding residues of the active site, further stabilizing the enzyme-inhibitor complex.

Caption: Competitive inhibition of a serine protease by 4-Fluorobenzamidine.

Applications in Research and Drug Development

The ability of 4-Fluorobenzamidine hydrochloride to selectively inhibit serine proteases makes it a versatile tool in various research contexts.

-

Enzyme Characterization: It serves as a standard inhibitor for characterizing the activity and specificity of newly identified or engineered serine proteases.

-

Structural Biology: Due to its stable binding, it is often used to co-crystallize with serine proteases to elucidate the structural basis of enzyme-inhibitor interactions.

-

Validation of High-Throughput Screens: In drug discovery campaigns, it can be used as a positive control to validate assays designed to identify novel serine protease inhibitors.

-

Therapeutic Research: While not a therapeutic agent itself, it serves as a scaffold for the rational design of more potent and selective inhibitors for diseases such as:

-

Thrombosis: By inhibiting thrombin, a key enzyme in the blood coagulation cascade.

-

Cancer: Some serine proteases are overexpressed in tumors and contribute to metastasis; inhibitors can be explored as anti-cancer agents.

-

Inflammation: Proteases like plasmin are involved in inflammatory processes.

-

Experimental Protocol: Determination of Inhibitor Potency (IC₅₀ and Kᵢ)

This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of 4-Fluorobenzamidine hydrochloride against a model serine protease, such as trypsin. This protocol is designed to be a self-validating system, with built-in controls and clear decision points.

I. Materials and Reagents

-

4-Fluorobenzamidine hydrochloride

-

Trypsin (e.g., bovine pancreatic trypsin)

-

Chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

II. Stock Solution Preparation

-

Inhibitor Stock (10 mM): Accurately weigh a known amount of 4-Fluorobenzamidine hydrochloride and dissolve it in the Assay Buffer to a final concentration of 10 mM. The causality for using the assay buffer as the solvent is to avoid introducing any organic solvents that might affect enzyme activity.

-

Enzyme Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl). Store in aliquots at -20°C.

-

Substrate Stock (10 mM): Prepare a 10 mM stock solution of BAPNA in a suitable solvent (e.g., DMSO).

III. Experimental Workflow

Caption: A step-by-step workflow for the determination of inhibitor potency.

IV. Step-by-Step Procedure

-

Inhibitor Dilution Series: Perform a serial dilution of the 10 mM 4-Fluorobenzamidine hydrochloride stock solution in Assay Buffer to obtain a range of concentrations (e.g., 1000 µM, 500 µM, 250 µM, etc., down to ~0.1 µM).

-

Assay Plate Setup: In a 96-well plate, add the following to each well in the order listed:

-

Assay Buffer: To bring the final volume in each well to 200 µL.

-

Inhibitor: 20 µL of each inhibitor dilution. For the "no inhibitor" control, add 20 µL of Assay Buffer.

-

Enzyme: 20 µL of a freshly diluted working solution of trypsin in Assay Buffer. The final concentration of the enzyme should be chosen to give a linear reaction rate for at least 10 minutes.

-

-

Pre-incubation: Gently mix the plate and incubate at room temperature for 5 minutes. This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

-

Reaction Initiation: Add 20 µL of the BAPNA working solution to each well to start the reaction. The final substrate concentration should be approximately equal to its Kₘ value for trypsin.

-

Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes). The production of p-nitroaniline from BAPNA hydrolysis results in an increase in absorbance at this wavelength.

V. Data Analysis

-

Calculate Initial Velocity (V₀): For each inhibitor concentration, determine the initial reaction velocity by calculating the slope of the linear portion of the absorbance vs. time plot.

-

Determine IC₅₀: Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate Kᵢ: For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration used in the assay and Kₘ is the Michaelis-Menten constant for the substrate. The Kₘ must be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.

Handling and Safety Considerations

As with any chemical reagent, proper handling and safety precautions are paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling 4-Fluorobenzamidine hydrochloride in its solid form or in solution.

-

Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Hazard Summary:

-

Ingestion: Harmful if swallowed.

-

Skin Contact: May cause skin irritation. Harmful if absorbed through the skin.

-

Eye Contact: Causes serious eye irritation.

-

Inhalation: May cause respiratory tract irritation. Harmful if inhaled.

-

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Inhalation: Move person into fresh air. In all cases of exposure, seek medical attention.

-

-

Storage and Disposal: Store in a tightly sealed container in a cool, dry place. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion and Future Outlook

4-Fluorobenzamidine hydrochloride is a potent and versatile tool for the study of serine proteases. Its well-defined mechanism of action as a competitive inhibitor, combined with favorable physicochemical properties, makes it an invaluable reagent for enzyme characterization, structural biology, and as a starting point for the development of novel therapeutics. As our understanding of the roles of serine proteases in disease continues to expand, the utility of specific and well-characterized inhibitors like 4-Fluorobenzamidine hydrochloride will undoubtedly grow, paving the way for new discoveries and therapeutic strategies.

References

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.

- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579–1585.

-

Olson, S. T., & Shore, J. D. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. The Journal of biological chemistry, 257(6), 14891–14895. (Available at: [Link])

-

PubChem. (n.d.). 4-Fluorobenzamidine hydrochloride. National Center for Biotechnology Information. (Available at: [Link])

Sources

Methodological & Application

Synthesis of 4-Fluorobenzamidine from 4-fluorobenzonitrile protocol

Abstract

This application note details the synthesis of 4-Fluorobenzamidine Hydrochloride (CAS: 456-14-4) from 4-fluorobenzonitrile .[1] Benzamidines are critical pharmacophores in medicinal chemistry, particularly as P1 anchoring groups in serine protease inhibitors (e.g., Thrombin, Factor Xa).[1] This guide presents two distinct protocols:

-

Method A (The Pinner Synthesis): The classical, scalable "gold standard" for robust manufacturing.[1]

-

Method B (LiHMDS Addition): A modern, rapid, one-pot protocol suitable for high-throughput screening or acid-sensitive substrates.[1]

Retrosynthetic Analysis & Strategy

The transformation of a nitrile to an amidine requires the activation of the nitrile carbon followed by nucleophilic attack by ammonia. The electron-withdrawing fluorine atom at the para position activates the nitrile slightly compared to unsubstituted benzonitrile, making it a favorable substrate for nucleophilic addition.

Reaction Pathway Visualization

Figure 1: Strategic overview of the two synthetic pathways.